molecular formula C12H6Cl4O B12785916 2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide CAS No. 68099-35-4

2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide

Cat. No.: B12785916
CAS No.: 68099-35-4
M. Wt: 308.0 g/mol
InChI Key: HUWUGZREAZTGIP-NWDGAFQWSA-N
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Description

2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .

Chemical Reactions Analysis

2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .

Properties

CAS No.

68099-35-4

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1

InChI Key

HUWUGZREAZTGIP-NWDGAFQWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl

Origin of Product

United States

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